{2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methyl phenyl sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound {2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methyl phenyl sulfone is a complex organic molecule that features a combination of fluorobenzyl, sulfanyl, imidazolyl, and phenyl sulfone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methyl phenyl sulfone typically involves multiple steps:
Formation of the Imidazole Core: The imidazole ring can be synthesized through a condensation reaction involving glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Fluorobenzyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the benzyl position with a fluorobenzyl thiol.
Attachment of the Phenyl Sulfone Group: This can be achieved through a sulfonylation reaction, where a phenyl sulfonyl chloride reacts with the imidazole derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom on the benzyl group can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for certain enzymes due to its unique structure.
Drug Development: Exploration as a lead compound in the development of new pharmaceuticals.
Medicine
Antibacterial Activity: Sulfone derivatives have shown activity against various bacterial strains.
Anti-inflammatory: Potential use in the treatment of inflammatory diseases.
Industry
Materials Science: Utilized in the development of new materials with specific properties.
Agriculture: Possible use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of {2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methyl phenyl sulfone involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved could include inhibition of bacterial cell wall synthesis or disruption of metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- {2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol
- {2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methyl phenyl ether
Uniqueness
The presence of both the fluorobenzyl and phenyl sulfone groups in {2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methyl phenyl sulfone imparts unique chemical properties, such as increased lipophilicity and potential for diverse chemical reactivity. This makes it distinct from other similar compounds that may lack one of these functional groups.
Properties
IUPAC Name |
5-(benzenesulfonylmethyl)-2-[(4-fluorophenyl)methylsulfanyl]-1-methylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2S2/c1-21-16(13-25(22,23)17-5-3-2-4-6-17)11-20-18(21)24-12-14-7-9-15(19)10-8-14/h2-11H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOZIFBFLKWVHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC2=CC=C(C=C2)F)CS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.